N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
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Overview
Description
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C15H16N4O3S and its molecular weight is 332.38. The purity is usually 95%.
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Scientific Research Applications
Design and Synthesis of Novel Compounds
Research efforts have been dedicated to designing and synthesizing novel compounds with promising biological activities. For instance, analogs featuring the thiazolo and isoxazole moieties have been explored for their antibacterial properties. The synthesis of novel Schiff bases derived from 2-aminobenzothiazole nucleus has shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, indicating the potential of these compounds in developing new antibacterial agents (Palkar et al., 2017).
Biological Activity and Drug Development
Compounds containing the azepine and oxadiazole rings have been investigated for their biological effects. Notably, glycine antagonists structurally related to the query compound have been synthesized and tested for their biological activities, revealing their potential as therapeutic agents in neurological disorders (Brehm et al., 1986). Additionally, compounds with structural motifs similar to the queried compound have demonstrated significant angiotensin II receptor antagonistic activities, offering insights into the design of novel antihypertensive agents (Kohara et al., 1996).
Advanced Synthetic Methods
The exploration of advanced synthetic methods has facilitated the development of compounds with complex structures, including tetrahydrobenzo[b]azepines. A modular approach to synthesize functionalized tetrahydrobenzo[b]azepines via palladium/norbornene cooperative catalysis has been reported, highlighting the synthetic versatility and potential pharmaceutical applications of such compounds (Liu et al., 2021).
Mechanism of Action
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage .
Mode of Action
This could lead to alterations in cell cycle progression and potentially induce cell death in certain contexts .
Biochemical Pathways
The compound’s action on Chk1 can affect various biochemical pathways, particularly those involved in cell cycle regulation and DNA damage response . By inhibiting Chk1, the compound could disrupt these pathways, leading to cell cycle arrest and potentially apoptosis .
Result of Action
The inhibition of Chk1 by this compound could lead to cell cycle arrest and potentially induce apoptosis . This could have therapeutic implications in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Properties
IUPAC Name |
N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c20-13(11-8-4-1-2-6-10(8)22-19-11)18-15-17-9-5-3-7-16-14(21)12(9)23-15/h1-7H2,(H,16,21)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUFKQTYBFQVIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NC3=NC4=C(S3)C(=O)NCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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